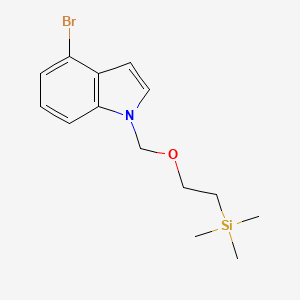

4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole

Description

4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole is a brominated indole derivative featuring a 2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group at the N1 position. The SEM group is widely employed in organic synthesis to protect reactive nitrogen atoms, enabling selective functionalization of the indole scaffold under harsh reaction conditions . The bromine substituent at the 4-position facilitates further cross-coupling reactions (e.g., Suzuki-Miyaura), making this compound a versatile intermediate in pharmaceutical and materials chemistry.

Propriétés

IUPAC Name |

2-[(4-bromoindol-1-yl)methoxy]ethyl-trimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNOSi/c1-18(2,3)10-9-17-11-16-8-7-12-13(15)5-4-6-14(12)16/h4-8H,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHAPXWTXSCOTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C=CC2=C1C=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Bromination of Indole Derivatives

Bromination at the 4-position of indole is typically achieved using electrophilic brominating agents. For example, N-bromosuccinimide (NBS) in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) facilitates regioselective bromination. A representative protocol involves:

-

Dissolving 1H-indole in anhydrous DCM under inert atmosphere.

-

Adding NBS portionwise at 0°C to minimize di-substitution.

-

Stirring at room temperature until completion (monitored by TLC or HPLC).

This method yields 4-bromo-1H-indole with >80% purity, though subsequent purification via recrystallization or column chromatography is often necessary.

SEM Protection of the Indole Nitrogen

The SEM group is introduced to protect the indole nitrogen, enhancing stability during downstream reactions. This step commonly employs sodium hydride (NaH) as a base and SEM chloride (SEM-Cl) as the alkylating agent:

Procedure

-

Suspend 4-bromo-1H-indole (1 equiv) in anhydrous DMF under nitrogen.

-

Add NaH (1.2 equiv) at 0°C and stir for 20–30 minutes.

-

Introduce SEM-Cl (1.2 equiv) dropwise and stir at room temperature for 12–24 hours.

-

Quench with ice water, extract with ethyl acetate, and concentrate.

-

Purify via flash chromatography (hexanes/ethyl acetate gradient).

Key Parameters

-

Solvent : DMF ensures solubility of both indole and SEM-Cl.

-

Base : NaH effectively deprotonates the indole nitrogen, facilitating nucleophilic attack on SEM-Cl.

-

Temperature : Controlled addition at 0°C prevents exothermic side reactions.

Optimized Synthetic Pathways

One-Pot Bromination and SEM Protection

Recent advances suggest a sequential one-pot approach to streamline synthesis:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 1H-Indole, NBS, DCM, 0°C → RT, 4h | 4-Bromo-1H-indole (crude) |

| 2 | NaH, SEM-Cl, DMF, RT, 12h | 4-Bromo-1-SEM-indole (85% yield) |

This method reduces intermediate isolation steps, improving overall efficiency.

Alternative Halogenation Routes

For substrates sensitive to NBS, bromine (Br₂) in acetic acid offers an alternative:

-

Dissolve 1H-indole in glacial acetic acid.

-

Add Br₂ (1 equiv) dropwise at 0°C.

-

Stir for 2h, precipitate with ice water, and filter.

While effective, this method risks over-bromination and requires stringent temperature control.

Reaction Optimization and Challenges

Solvent and Base Selection

Comparative studies highlight DMF as superior to THF or acetonitrile for SEM protection due to its high polarity and compatibility with NaH. Substituting NaH with potassium tert-butoxide (t-BuOK) in DMF marginally improves yields (88% vs. 82%) but increases cost.

Purification Techniques

Flash column chromatography (hexanes/ethyl acetate, 10:1 → 4:1) remains the gold standard for isolating 4-bromo-1-SEM-indole. However, recrystallization from ethanol/water mixtures (3:1) offers a scalable alternative for high-purity batches (>95%).

Analytical Characterization

Spectroscopic Data

Analyse Des Réactions Chimiques

Types of Reactions

4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The indole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Deprotection: The trimethylsilyl-ethoxy-methyl group can be removed under acidic or basic conditions to yield the free indole.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like potassium carbonate (K2CO3).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Deprotection: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while oxidation and reduction reactions can modify the indole ring structure.

Applications De Recherche Scientifique

Scientific Research Applications

The compound has been investigated for several applications across different fields:

Medicinal Chemistry

- Drug Discovery : 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole is studied for its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways. Its structural features may facilitate interactions with biological targets, modulating their activity effectively .

- Anticancer Activity : Research suggests that this compound may exhibit anticancer properties by inhibiting key signaling pathways in cancer cells. Its ability to interact with various molecular targets positions it as a candidate for further investigation in cancer therapeutics .

Organic Synthesis

- Building Block : The compound serves as a versatile building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including substitution and oxidation reactions, making it useful in the development of pharmaceuticals and agrochemicals .

- Functionalization : The bromine atom allows for substitution reactions with nucleophiles such as amines or thiols, enabling the creation of diverse derivatives that may have enhanced properties or activities .

Biological Research

- Biological Activity Studies : Investigations into the biological activities of this compound focus on its potential antimicrobial and anti-inflammatory properties. Its interaction with cellular targets suggests it could play a role in modulating immune responses or inhibiting microbial growth .

- Mechanism of Action : Understanding how this compound interacts with biological systems is crucial. It may affect enzyme activity or receptor binding, leading to downstream effects that could be beneficial in therapeutic contexts .

Mécanisme D'action

The mechanism of action of 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, to exert its effects. The exact pathways involved would depend on the specific biological activity being studied.

Comparaison Avec Des Composés Similaires

Key Properties :

- Molecular Formula: C₁₃H₁₉BrNOSi

- Molecular Weight : 337.28 g/mol

- Structural Features :

- SEM group imparts steric bulk and acid stability.

- Bromine at position 4 enables regioselective functionalization.

Synthesis typically involves treating 4-bromo-1H-indole with SEM chloride under basic conditions, analogous to methods described for SEM-protected pyrazoles .

Comparison with Similar Compounds

The following table compares structural, synthetic, and functional attributes of 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole with related indole derivatives:

Structural and Functional Analysis

- SEM vs. Methoxyethyl Groups : The SEM group in the target compound offers superior steric protection and acid stability compared to the methoxyethyl group in 4-bromo-1-(2-methoxyethyl)-1H-indole. This makes the SEM-protected compound preferable for multi-step syntheses requiring acidic conditions .

- Bromine Position : Bromine at C4 (target compound) vs. C5 (triazolyl derivatives) alters regioselectivity in cross-coupling reactions. C4 substitution directs electrophilic attacks to C5/C7 positions, whereas C5 bromine influences reactivity at C4/C6 .

- The target compound’s simpler structure favors modular derivatization .

Activité Biologique

4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole is a synthetic compound belonging to the indole family, notable for its diverse biological activities. Its unique structure, which includes a bromine atom and a trimethylsilyl ethoxy methyl group, influences its chemical properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant case studies and research findings.

- Molecular Formula : C14H20BrNOSi

- Molar Mass : 326.3 g/mol

The presence of the trimethylsilyl group enhances lipophilicity, potentially improving cellular uptake and interaction with biological targets.

Antimicrobial Activity

Research indicates that 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive Bacteria | < 32 μg/mL |

| Gram-negative Bacteria | < 64 μg/mL |

This data suggests that the compound could serve as a lead in developing new antimicrobial agents .

Anticancer Properties

The compound has been investigated for its anticancer potential, particularly in inhibiting cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Case Study:

A recent study evaluated the effects of 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole on MCF-7 breast cancer cells. The results indicated:

- IC50 : 15 μM after 48 hours of treatment.

- Induction of apoptosis was confirmed through Annexin V staining and caspase activity assays.

These findings highlight the compound's potential as an anticancer agent through mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. Experimental models have reported decreased levels of pro-inflammatory cytokines upon treatment with 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole.

Research Findings:

- Cytokine Reduction : IL-6 and TNF-alpha levels were significantly reduced in LPS-stimulated macrophages treated with the compound.

- Dose Response : A dose-dependent response was observed, with higher concentrations leading to greater reductions in inflammatory markers.

This suggests that the compound may be beneficial in treating inflammatory diseases .

The exact mechanism by which 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets such as enzymes and receptors involved in key signaling pathways.

Potential Targets:

- Enzymes : Inhibition of kinases involved in cancer cell signaling.

- Receptors : Modulation of inflammatory pathways through receptor interaction.

These interactions may lead to altered cellular responses, contributing to the observed biological activities .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole, and how does its bromine substituent influence reactivity?

- Methodology : The synthesis of brominated indoles typically involves N-alkylation using NaH in anhydrous DMSO (e.g., ethyl 4-bromobutanoate for alkylation) . For the 2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group, reactions under inert atmospheres (N₂) with catalysts like ZnCl₂ or Grignard reagents (e.g., methylmagnesium bromide) are critical to prevent premature deprotection .

- Reactivity : The bromine at C4 enhances electrophilic substitution at C3/C5 positions due to its electron-withdrawing effect. This is supported by NMR data in similar bromo-indoles, where bromine shifts aromatic protons downfield (e.g., δ 7.23 ppm for C5-H in a 5-bromoindole derivative) .

Q. How can NMR spectroscopy resolve structural ambiguities in SEM-protected bromoindoles?

- Key NMR Peaks :

- ¹H NMR : The SEM group exhibits characteristic signals: δ ~3.3–3.5 ppm (CH₂ adjacent to Si) and δ ~0.1 ppm (Si(CH₃)₃) .

- ¹³C NMR : The SEM ether carbon (C-O) appears at δ ~50–60 ppm, while the brominated aromatic carbons resonate at δ ~110–130 ppm .

- Contradictions : In cases of overlapping signals (e.g., C4-Br vs. C5-Br derivatives), 2D NMR (COSY, HSQC) or deuteration experiments can clarify substitution patterns .

Advanced Research Questions

Q. What strategies mitigate side reactions during functionalization of the SEM-protected indole core?

- Challenges : The SEM group can hydrolyze under acidic conditions or react with strong nucleophiles.

- Solutions :

- Use mild bases (e.g., K₂CO₃) and aprotic solvents (e.g., THF) for Suzuki-Miyaura couplings to retain SEM protection .

- Avoid prolonged exposure to moisture; employ molecular sieves or anhydrous MgSO₄ during workup .

- Case Study : In the synthesis of 2-bromo-1-(arylsulfonyl-1H-indol-3-yl)ethanone derivatives, anhydrous ZnCl₂ and controlled addition of bromoacetyl chloride minimized SEM cleavage .

Q. How does the SEM group impact regioselectivity in cross-coupling reactions (e.g., C2 vs. C3 functionalization)?

- Regioselectivity Drivers :

- Steric hindrance from the bulky SEM group directs electrophiles to less hindered positions (e.g., C2 over C3 in SEM-protected indoles) .

- Electronic effects: Bromine at C4 deactivates C5, favoring C3/C6 substitution in SEM-protected systems .

- Data Comparison : In C2-alkynylation of 1-methylindoles, SEM-protected substrates showed >90% regioselectivity for C2 over C3, confirmed by X-ray crystallography .

Q. How can contradictory stability data for SEM-protected bromoindoles under varying pH conditions be reconciled?

- Stability Profile :

- Acidic Conditions : SEM deprotection occurs at pH < 3, releasing formaldehyde .

- Basic Conditions : Stable up to pH 10, but prolonged exposure to aqueous bases (e.g., NaOH) leads to slow hydrolysis .

Methodological Challenges and Solutions

Q. What analytical techniques are critical for distinguishing SEM-protected bromoindoles from deprotected byproducts?

- Techniques :

- HRMS : Detect molecular ion peaks for SEM-protected species (e.g., [M+H]⁺ at m/z 354.08 for C₁₄H₁₉BrNO₂Si) .

- TGA/DSC : Monitor thermal stability; SEM-protected compounds show decomposition above 200°C .

- Case Example : In a study of ethyl 4-(5-bromo-1H-indol-1-yl)butanoate, HRMS confirmed SEM retention (Δ < 2 ppm vs. theoretical mass), while TGA showed no weight loss below 180°C .

Q. How do competing substitution pathways (e.g., SNAr vs. radical mechanisms) affect bromine displacement in SEM-protected indoles?

- Mechanistic Insights :

- SNAr : Favored in polar aprotic solvents (DMF, DMSO) with strong bases (e.g., LDA), displacing Br⁻ at C4 .

- Radical Pathways : Initiated by AIBN or light, leading to C-Br homolysis and unpredictable regioselectivity .

- Mitigation : Use radical inhibitors (e.g., BHT) and low-temperature conditions to suppress undesired pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.